molecular formula C11H14N4O B2884626 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol CAS No. 2175978-64-8

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol

Cat. No.: B2884626
CAS No.: 2175978-64-8
M. Wt: 218.26
InChI Key: OBLKADBURJEVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol has been shown to interact with certain enzymes and proteins. For instance, it has been found to inhibit TAK1, a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis . The compound binds to the hinge region of kinases, and substitutions at certain positions dictate kinase selectivity and potency .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the TAK1 kinase. The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . This inhibition could lead to changes in gene expression and other downstream effects.

Preparation Methods

The synthesis of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the preparation might start with the reaction of a substituted pyridazine with an imidazole derivative under specific conditions to form the imidazo[1,2-b]pyridazine core. Subsequent functionalization of this core with a piperidin-4-ol moiety can be achieved through nucleophilic substitution reactions .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-9-3-6-14(7-4-9)11-2-1-10-12-5-8-15(10)13-11/h1-2,5,8-9,16H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKADBURJEVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.